molecular formula C18H24BrNO4 B6265082 tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate CAS No. 1359821-94-5

tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Katalognummer B6265082
CAS-Nummer: 1359821-94-5
Molekulargewicht: 398.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, commonly referred to as TB-BP-EOEA, is a synthetic compound that has been studied for a variety of applications in the scientific community. TB-BP-EOEA has a variety of properties that make it a versatile compound, including its solubility in both organic and aqueous solvents, its stability in a range of temperatures and pH levels, and its ability to form strong hydrogen bonds with other molecules. TB-BP-EOEA has been studied for a variety of applications, including its use as a catalyst, a reagent, and a pharmaceutical.

Wissenschaftliche Forschungsanwendungen

TB-BP-EOEA has been studied for a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in organic synthesis, and as a pharmaceutical. TB-BP-EOEA has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters. In addition, TB-BP-EOEA has been studied for its potential to inhibit the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP).

Wirkmechanismus

TB-BP-EOEA has been studied for its ability to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the metabolism of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. TB-BP-EOEA acts as an inhibitor of MAO by binding to the enzyme and blocking its activity. In addition, TB-BP-EOEA has been studied for its ability to act as an inhibitor of the enzyme phosphodiesterase (PDE). PDE is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP). TB-BP-EOEA acts as an inhibitor of PDE by binding to the enzyme and blocking its activity.
Biochemical and Physiological Effects
TB-BP-EOEA has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. In addition, TB-BP-EOEA has been studied for its potential to inhibit the enzyme phosphodiesterase (PDE), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, TB-BP-EOEA has the potential to affect a variety of biochemical and physiological processes, including the regulation of mood, sleep, appetite, and learning.

Vorteile Und Einschränkungen Für Laborexperimente

TB-BP-EOEA has several advantages for use in laboratory experiments. It is soluble in both organic and aqueous solvents, making it suitable for use in a variety of reactions. It is also stable in a range of temperatures and pH levels, making it suitable for use in a variety of environments. In addition, TB-BP-EOEA is able to form strong hydrogen bonds with other molecules, making it suitable for use in a variety of reactions.
However, TB-BP-EOEA also has several limitations for use in laboratory experiments. It is a relatively expensive compound, making it unsuitable for use in large-scale experiments. In addition, TB-BP-EOEA is not readily available in large quantities, making it unsuitable for use in large-scale experiments.

Zukünftige Richtungen

The potential applications of TB-BP-EOEA are vast and varied. Further research is needed to explore the potential of TB-BP-EOEA as a catalyst, a reagent, and a pharmaceutical. In addition, further research is needed to explore the potential of TB-BP-EOEA as an inhibitor of the enzymes monoamine oxidase (MAO) and phosphodiesterase (PDE). Furthermore, further research is needed to explore the potential of TB-BP-EOEA as an inhibitor of other enzymes and as an inhibitor of other biochemical processes. Finally, further research is needed to explore the potential of TB-BP-EOEA as an adjuvant for the treatment of various diseases and disorders.

Synthesemethoden

TB-BP-EOEA can be synthesized from a variety of starting materials, including bromobenzene, ethyl bromide, and ethyl oxalate. The first step in the synthesis of TB-BP-EOEA is the formation of a bromobenzene derivative by reacting bromobenzene with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction yields the ethyl ester of bromobenzene, which is then reacted with ethyl oxalate in the presence of a base such as sodium hydroxide. This reaction yields the compound TB-BP-EOEA.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate with ethyl oxalyl chloride in the presence of triethylamine, followed by reaction with ethyl vinyl ether in the presence of sodium hydride.", "Starting Materials": [ "tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate", "ethyl oxalyl chloride", "triethylamine", "ethyl vinyl ether", "sodium hydride" ], "Reaction": [ "Step 1: Add triethylamine to a solution of tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate in dichloromethane.", "Step 2: Add ethyl oxalyl chloride dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Add ethyl vinyl ether and sodium hydride to the reaction mixture and stir for 4 hours at room temperature.", "Step 4: Quench the reaction with water and extract the product with dichloromethane.", "Step 5: Purify the product by column chromatography to obtain tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate." ] }

CAS-Nummer

1359821-94-5

Produktname

tert-butyl 3-(4-bromophenyl)-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate

Molekularformel

C18H24BrNO4

Molekulargewicht

398.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.